

Technical Guide: Ethyl 4-(methoxy-d3)benzoate

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Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate-d3

Cat. No.: B12394021

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This technical guide provides a comprehensive overview of Ethyl 4-(methoxy-d3)benzoate, a deuterated analog of Ethyl 4-methoxybenzoate. This isotopically labeled compound is of significant interest for use as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetics and metabolic profiling. Deuteration at the methoxy position offers a stable isotopic signature with minimal impact on the compound's chemical properties.

Structural Information

Ethyl 4-(methoxy-d3)benzoate is a derivative of Ethyl 4-methoxybenzoate where the three hydrogen atoms of the methoxy group are replaced with deuterium atoms.

- Compound Name: Ethyl 4-(methoxy-d3)benzoate
- Synonyms: Ethyl p-(trideuteromethoxy)benzoate[1]
- CAS Number: 27914-53-0
- Molecular Formula: C₁₀H₉D₃O₃[1]
- Chemical Structure:

(Image generated for illustrative purposes)

Physicochemical and Spectroscopic Data

The inclusion of three deuterium atoms results in a predictable increase in the molecular weight of the compound. The following tables summarize the key quantitative data for Ethyl 4-(methoxy-d3)benzoate and its non-deuterated analog for comparison.

Table 1: Physicochemical Properties

Property	Ethyl 4-methoxybenzoate	Ethyl 4-(methoxy-d3)benzoate
CAS Number	94-30-4[2][3]	27914-53-0[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃ [2][3]	C ₁₀ H ₉ D ₃ O ₃ [1]
Molecular Weight	180.20 g/mol [2][3]	183.22 g/mol [1]
Exact Mass	180.0786 g/mol [4]	183.0970 g/mol
Melting Point	7-8 °C[5]	Not available
Boiling Point	263 °C (at 760 mmHg)[4]	Not available
Density	1.103 g/mL at 25 °C[4]	Not available

Table 2: Spectroscopic Data Comparison

Spectroscopic Data	Ethyl 4-methoxybenzoate (Non-deuterated)	Ethyl 4-(methoxy-d3)benzoate (Deuterated) - Expected
¹ H NMR	Singlet at ~3.84 ppm (3H, -OCH ₃)[4]. Quartet at ~4.34 ppm (2H, -OCH ₂ CH ₃). Triplet at ~1.38 ppm (3H, -OCH ₂ CH ₃). Two doublets in the aromatic region (~6.91 and 8.00 ppm, 4H total)[4].	The singlet at ~3.84 ppm will be absent. Other signals (ethyl group and aromatic protons) will remain unchanged.
¹³ C NMR	Signal at ~55.3 ppm (-OCH ₃) [4]. Other signals for the ethyl group, aromatic carbons, and carbonyl carbon are present.	The signal for the deuterated methoxy carbon (-OCD ₃) will appear as a multiplet (due to C-D coupling) with a lower intensity compared to its protonated counterpart. Other signals will be largely unaffected.
Mass Spec. (EI-MS)	Molecular Ion (M ⁺) at m/z 180[4]. Major fragment ion at m/z 135 ([M-OC ₂ H ₅] ⁺).	Molecular Ion (M ⁺) at m/z 183. Major fragment ion at m/z 138 ([M-OC ₂ H ₅] ⁺).

Experimental Protocols

The synthesis of Ethyl 4-(methoxy-d3)benzoate can be achieved in a two-step process starting from Ethyl 4-hydroxybenzoate.

Synthesis of 4-(methoxy-d3)benzoic acid (Intermediate)

This protocol is adapted from the synthesis of a similar deuterated benzoic acid.[2]

- Objective: To introduce the trideuteromethoxy group onto a benzoic acid precursor.
- Materials:
 - Methyl 4-hydroxybenzoate

- Deuterated methyl iodide (CD_3I)
- Potassium carbonate (K_2CO_3)
- Acetone
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Water (H_2O)
- Procedure:
 - Methylation: To a solution of Methyl 4-hydroxybenzoate in acetone, add anhydrous potassium carbonate. Stir the mixture and add deuterated methyl iodide (CD_3I). Allow the reaction to stir at room temperature for 48 hours.
 - Work-up 1: Filter the reaction mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure to yield crude Methyl 4-(methoxy-d3)benzoate.
 - Hydrolysis: Dissolve the crude product in a mixture of methanol and water. Add sodium hydroxide and reflux the mixture for 3 hours to hydrolyze the ester.
 - Work-up 2: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
 - Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxy-d3)benzoic acid.

Synthesis of Ethyl 4-(methoxy-d3)benzoate (Final Product)

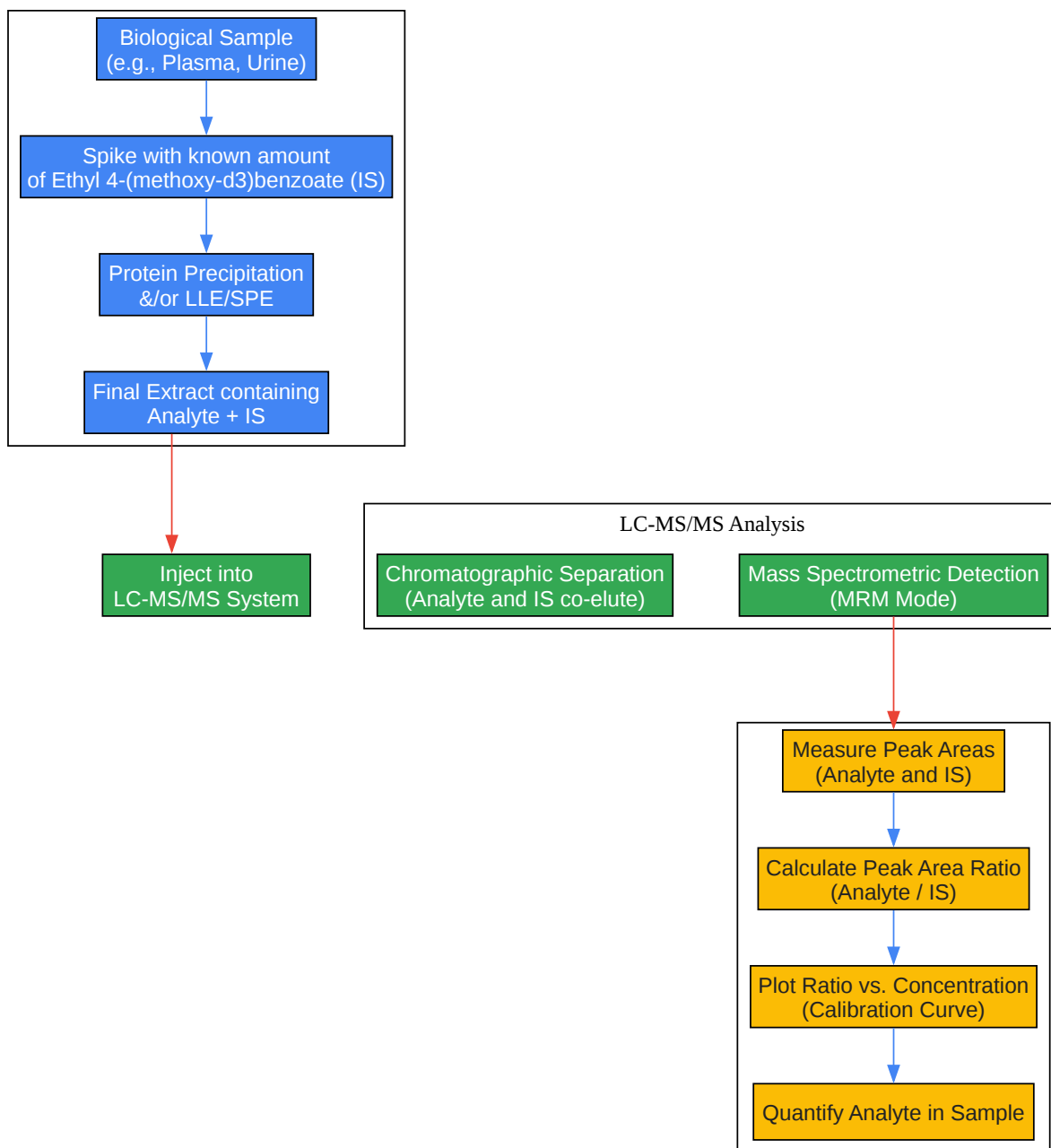
This procedure utilizes a standard Fischer esterification method.

- Objective: To esterify the deuterated benzoic acid intermediate to obtain the final product.

- Materials:
 - 4-(methoxy-d3)benzoic acid
 - Anhydrous ethanol ($\text{C}_2\text{H}_5\text{OH}$)
 - Concentrated sulfuric acid (H_2SO_4)
 - Saturated sodium bicarbonate solution (NaHCO_3)
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4)
 - Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Procedure:
 - Reaction Setup: In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.
 - Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
 - Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Visualization of Experimental Workflow

The primary application of Ethyl 4-(methoxy-d₃)benzoate is as an internal standard for quantification of the non-deuterated analyte in complex matrices. The following diagram illustrates this workflow.



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Caption: Workflow for using Ethyl 4-(methoxy-d3)benzoate as an internal standard in LC-MS/MS bioanalysis.

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- To cite this document: BenchChem. [Technical Guide: Ethyl 4-(methoxy-d3)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394021#ethyl-4-methoxybenzoate-d3-structural-formula]

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